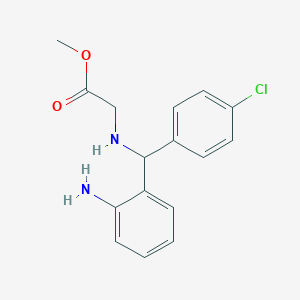

![molecular formula C11H15N3O3S B2939125 2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 560107-29-1](/img/structure/B2939125.png)

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions . The yield of the synthesized compound was 82%, and the melting point was between 194–196°C . The IR, 1H NMR, and 13C NMR spectra were recorded to confirm the structure of the synthesized compound .Molecular Structure Analysis

The molecular structure of the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge . The compound has a molecular weight of 175.23 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives are complex and require careful analysis . The NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer in CDCl3 .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques . The compound has a melting point of 194–196°C . The IR, 1H NMR, and 13C NMR spectra were recorded to analyze the compound’s properties .Scientific Research Applications

Anticancer Activity

Compounds with the 1,3,4-thiadiazole structure have been evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma cells .

Antimicrobial Agents

These compounds have shown strong binding affinity in docking studies and good inhibition constants against microbial agents .

Antibacterial Action

Preliminary screenings have indicated moderate antibacterial action against both Gram-positive and Gram-negative bacterial strains .

Synthesis of Derivatives

The 1,3,4-thiadiazolyl derivatives can be synthesized through reactions with other chemical entities to create new compounds with potential biological activities .

Functionalization Studies

Studies have been conducted on the functionalization of thiadiazole derivatives to yield products with variable chain lengths for further application in chemical research .

Antifungal Activity

Derivatives of thiadiazole have been evaluated for antifungal activity against clinical isolates of Candida albicans, showing promising results .

Mechanism of Action

Future Directions

Thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . This indicates that there is potential for future research and development of thiadiazole derivatives as therapeutic agents .

properties

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-6-13-14-11(18-6)12-9(15)7-4-2-3-5-8(7)10(16)17/h7-8H,2-5H2,1H3,(H,16,17)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSPJFUNFTFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-propylethanediamide](/img/structure/B2939050.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)